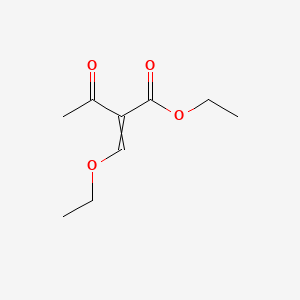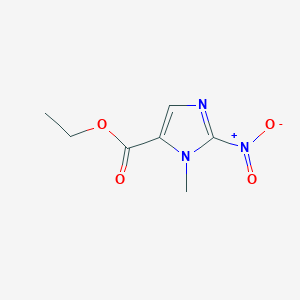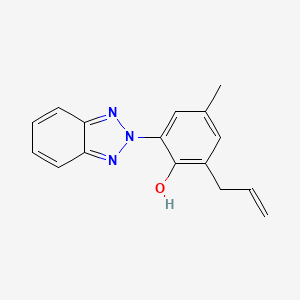
2-Acetoacetato de etilo 2-(etoxicimetileno)
Descripción general
Descripción
Ethyl 2-(ethoxymethylene)acetoacetate is a chemical compound with the molecular formula C9H14O4 . It is used as a substrate in the synthesis of multisubstituted aromatic compounds . It is also used as a flavoring for food .
Synthesis Analysis
The synthesis of Ethyl 2-(ethoxymethylene)acetoacetate involves a reaction with acetic anhydride at 130°C for 5 hours . The reaction is cooled to room temperature and concentrated under reduced pressure to remove triethyl orthoformate and acetic anhydride . The remainder of acetic anhydride and triethyl orthoformate is removed by distillation .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(ethoxymethylene)acetoacetate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 186.205 Da and the monoisotopic mass is 186.089203 Da .
Chemical Reactions Analysis
Ethyl 2-(ethoxymethylene)acetoacetate undergoes various chemical reactions. For instance, it can form enolates that are good at SN2 reactions . These enolates can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .
Physical And Chemical Properties Analysis
Ethyl 2-(ethoxymethylene)acetoacetate has a density of 1.0±0.1 g/cm3 . Its boiling point is 268.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The molar refractivity is 47.2±0.3 cm3 .
Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
El 2-acetoacetato de etilo 2-(etoxicimetileno) sirve como materia prima o intermedio crucial en la industria farmacéutica. Se utiliza en el desarrollo de nuevos candidatos a fármacos, particularmente para la síntesis de compuestos que exhiben actividad biológica . El grupo éster en la molécula proporciona un sitio reactivo para las modificaciones, lo que permite la creación de una gama diversa de moléculas farmacológicamente activas.
Intermedio de síntesis orgánica
Este compuesto se utiliza con frecuencia como intermedio en la síntesis orgánica. Su reactividad hacia los nucleófilos y electrófilos lo convierte en un valioso bloque de construcción para la construcción de moléculas orgánicas complejas. Puede sufrir varias reacciones, incluyendo condensación y adición, para producir una amplia gama de derivados con diferentes grupos funcionales .
Investigación de la química de los enolatos
En el campo de la química de los enolatos, el 2-acetoacetato de etilo 2-(etoxicimetileno) es un excelente candidato para estudiar la formación y reactividad de los enolatos. Los enolatos son intermedios importantes en muchas reacciones orgánicas, como la reacción de Aldol, y la capacidad de este compuesto para formar enolatos estables es beneficiosa para explorar estos tipos de procesos químicos .
Producción de tintes y pigmentos
La estructura química del compuesto permite su uso en la síntesis de tintes y pigmentos. Al reaccionar con varios reactivos, puede formar cromóforos, que son las partes de las moléculas responsables de su color. Esta aplicación es significativa en las industrias textil e impresión, donde estos tintes y pigmentos tienen una alta demanda .
Química de polímeros
El 2-acetoacetato de etilo 2-(etoxicimetileno) puede polimerizarse o copolimerizarse para formar nuevos tipos de polímeros con aplicaciones potenciales en la ciencia de los materiales. Su grupo éster puede participar en reacciones de polimerización, lo que lleva a polímeros con propiedades únicas adecuadas para aplicaciones especializadas .
Investigación agroquímica
En la investigación agroquímica, este compuesto se utiliza para sintetizar intermedios para pesticidas y herbicidas. Su reactividad permite la creación de compuestos que pueden interferir con el crecimiento de plantas o plagas no deseadas, contribuyendo al desarrollo de nuevos productos agroquímicos .
Mecanismo De Acción
Target of Action
Ethyl 2-(ethoxymethylene)acetoacetate is a chemical compound with the molecular formula C9H14O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in various chemical reactions, such as esterification
Biochemical Pathways
It is known to be involved in the synthesis of certain compounds , but the specific pathways and their downstream effects require further investigation.
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNASCUBBFNCFQO-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3788-94-1 | |
| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3788-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















